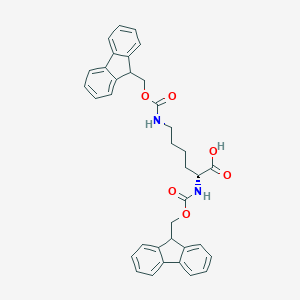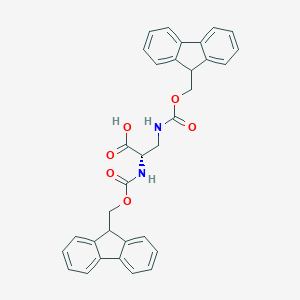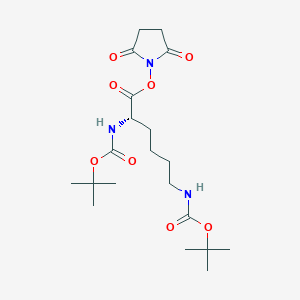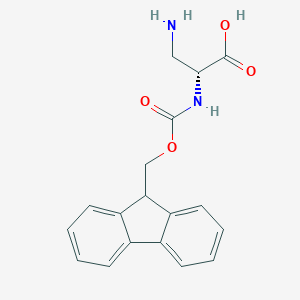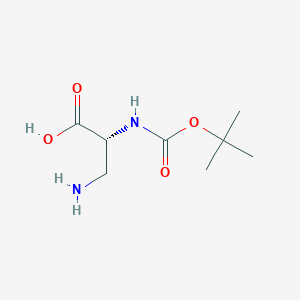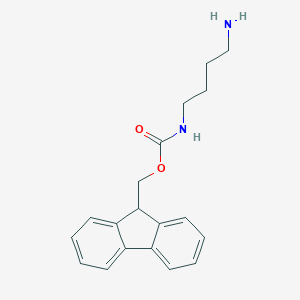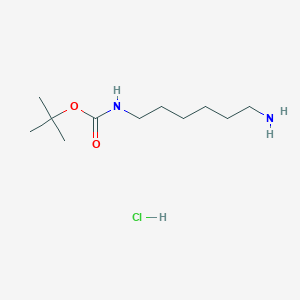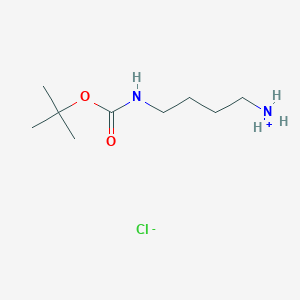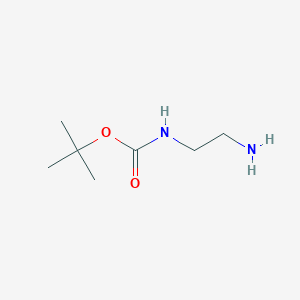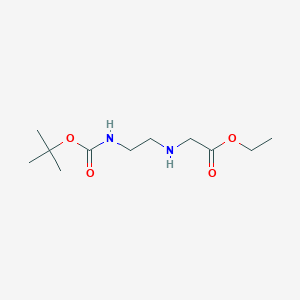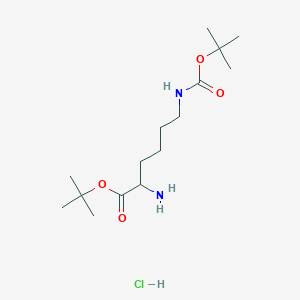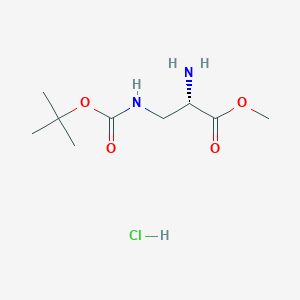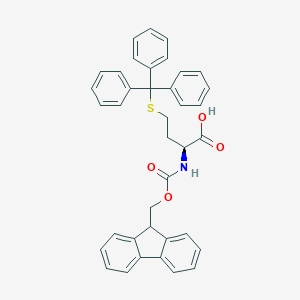
Fmoc-S-三苯甲基-L-高半胱氨酸
描述
Fmoc-S-trityl-L-Homocysteine is a derivative of the amino acid homocysteine, which is protected by fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups. This compound is primarily used in solid-phase peptide synthesis to introduce homocysteine residues into peptides. The Fmoc group protects the amino group, while the trityl group protects the thiol group, allowing for selective deprotection and subsequent reactions.
科学研究应用
Fmoc-S-trityl-L-Homocysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used to introduce homocysteine residues into peptides, which are important for studying protein structure and function.
Proteomics: Employed in the synthesis of peptides for mass spectrometry-based proteomics studies.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and imaging.
作用机制
Target of Action
Fmoc-S-trityl-L-Homocysteine, also known as Fmoc-HoCys(trt)-OH, is primarily used in peptide synthesis . It is an unusual amino acid analog of Cysteine and Methionine
Mode of Action
The compound interacts with its targets by being incorporated into peptides during the process of Fmoc solid-phase peptide synthesis . It is used in a similar manner as Fmoc-Cys (Trt)-OH
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used to introduce homocysteine during Fmoc Solid Phase Peptide Synthesis (SPPS)
Result of Action
The result of the action of Fmoc-S-trityl-L-Homocysteine is the successful incorporation of homocysteine into peptides during the process of Fmoc SPPS
Action Environment
The action of Fmoc-S-trityl-L-Homocysteine is influenced by the conditions of the peptide synthesis process . It is stable under acidic conditions and oxidative conditions, but can be deprotected under mild basic conditions and upon contact with reducing conditions . It is recommended to avoid direct contact with skin and eyes and ensure a well-ventilated working environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-S-trityl-L-Homocysteine typically involves the protection of the amino and thiol groups of homocysteine. The process begins with the protection of the thiol group using trityl chloride in the presence of a base such as triethylamine. This is followed by the protection of the amino group using fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate. The reaction conditions often involve organic solvents such as dichloromethane and dimethylformamide.
Industrial Production Methods
Industrial production of Fmoc-S-trityl-L-Homocysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized for scalability, and the product is purified using techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
Fmoc-S-trityl-L-Homocysteine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the trityl group can be removed using acidic conditions.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for Fmoc removal; trifluoroacetic acid for trityl removal.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Major Products Formed
Deprotection: Homocysteine or its derivatives.
Substitution: Alkylated or acylated homocysteine derivatives.
Oxidation: Disulfides of homocysteine.
相似化合物的比较
Similar Compounds
Fmoc-S-trityl-L-Cysteine: Similar to Fmoc-S-trityl-L-Homocysteine but with a shorter side chain.
Fmoc-S-acetamidomethyl-L-Cysteine: Another cysteine derivative with different protecting groups.
Fmoc-S-trityl-L-Methionine: A methionine derivative with similar protecting groups.
Uniqueness
Fmoc-S-trityl-L-Homocysteine is unique due to its longer side chain compared to cysteine derivatives, which can influence the properties and reactivity of the peptides synthesized using this compound. Its specific protecting groups also provide selective deprotection options, making it a valuable tool in peptide synthesis.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGJLDYRSFHBT-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514176 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167015-23-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



